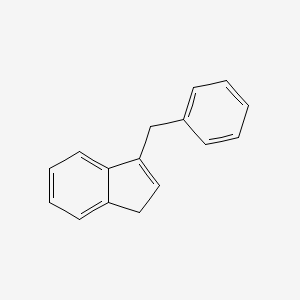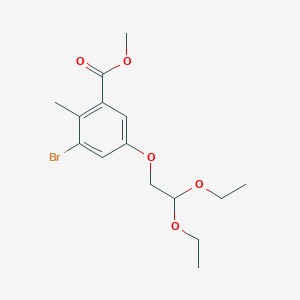
Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate is an organic compound with a complex structure that includes bromine, ethoxy groups, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the ethoxy groups and the methyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often using advanced techniques such as automated control systems and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(2,2-dimethoxyethoxy)-2-methylbenzoate
- Methyl 3-chloro-5-(2,2-diethoxyethoxy)-2-methylbenzoate
- Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-ethylbenzoate
Uniqueness
Methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H21BrO5 |
|---|---|
Molecular Weight |
361.23 g/mol |
IUPAC Name |
methyl 3-bromo-5-(2,2-diethoxyethoxy)-2-methylbenzoate |
InChI |
InChI=1S/C15H21BrO5/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3 |
InChI Key |
WCEQBZWLTOLWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



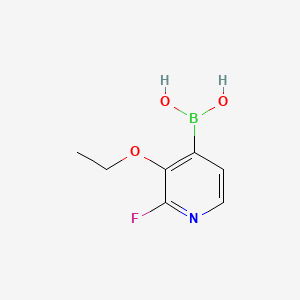
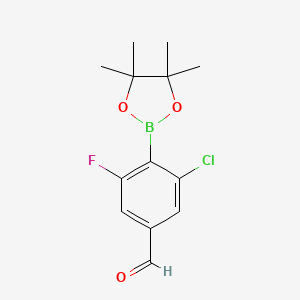
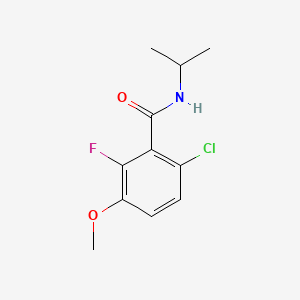
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
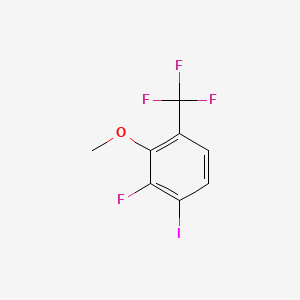
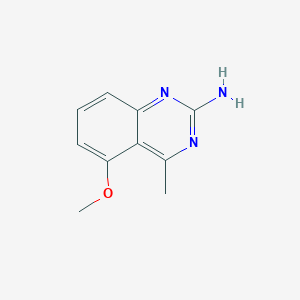

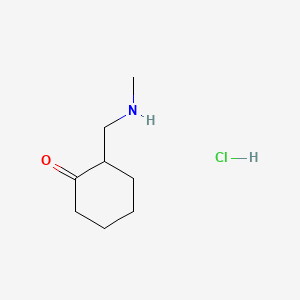
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)

![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
